4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid

Description

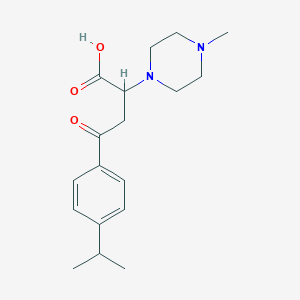

4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid is a synthetic organic compound featuring a 4-isopropylphenyl group, a 4-methylpiperazino moiety, and a 4-oxobutanoic acid backbone. The isopropyl group enhances lipophilicity, while the 4-methylpiperazino moiety may contribute to basicity and solubility.

Inferred Molecular Formula: C₁₈H₂₄N₂O₃

Calculated Molar Mass: ~320.48 g/mol (based on structural analysis)

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-13(2)14-4-6-15(7-5-14)17(21)12-16(18(22)23)20-10-8-19(3)9-11-20/h4-7,13,16H,8-12H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDASKCFWSNUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Isopropylphenyl Intermediate: The synthesis begins with the preparation of the isopropylphenyl intermediate through a Friedel-Crafts alkylation reaction. This involves reacting isopropylbenzene with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Piperazino Group: The next step involves the introduction of the piperazino group through a nucleophilic substitution reaction. The isopropylphenyl intermediate is reacted with 4-methylpiperazine under basic conditions to form the desired intermediate.

Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety through a series of reactions, including oxidation and esterification. The intermediate is oxidized to introduce the carboxylic acid group, followed by esterification to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Structural and Functional Analysis

Substituent Effects: Halogen vs. Alkyl Groups: Chloro- and bromophenyl analogs () exhibit higher polarity and lower lipophilicity compared to the target’s isopropyl group, which may influence membrane permeability and metabolic stability. Piperazine Modifications: Replacing 4-methylpiperazino with phenoxypiperazino () introduces a larger aromatic substituent, likely altering receptor-binding profiles.

Physicochemical Properties: The phenoxy-substituted compound () has the highest boiling point (574.8°C) due to increased molecular weight and intermolecular forces . The target’s inferred pKa (similar to ’s 2.26) suggests weak acidity, which could impact ionization under physiological conditions.

Synthetic Accessibility: The methylpiperazino moiety () is commercially available (e.g., 4-(4-Methylpiperazino)aniline in ), simplifying synthesis compared to phenoxypiperazino derivatives .

Research Implications

While pharmacological data is absent in the evidence, structural comparisons highlight the following:

- Target Compound : The isopropyl group may balance lipophilicity and steric effects, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical.

- Chloro/Bromo Analogs : Halogenated derivatives () could exhibit enhanced binding to halogen-bonding receptors, such as serotonin or dopamine receptors.

- Phenoxy Derivative (): The bulky phenoxy group might improve selectivity for peripheral targets due to reduced CNS penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.